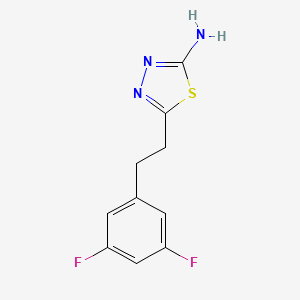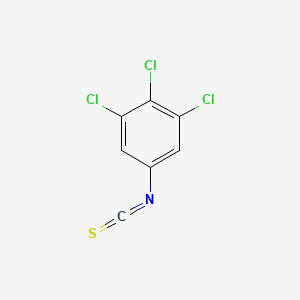
1,2,3-Trichloro-5-isothiocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trichloro-5-isothiocyanatobenzene is an organic compound with the molecular formula C7H2Cl3NS It is characterized by the presence of three chlorine atoms and an isothiocyanate group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1,2,3-Trichloro-5-isothiocyanatobenzene typically involves the reaction of 1,2,3-trichlorobenzene with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1,2,3-Trichloro-5-isothiocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The isothiocyanate group can undergo oxidation to form isocyanates or reduction to form amines.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of adducts.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3-Trichloro-5-isothiocyanatobenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3-Trichloro-5-isothiocyanatobenzene involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
1,2,3-Trichloro-5-isothiocyanatobenzene can be compared with other trichlorobenzene derivatives, such as:
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
These compounds share similar structural features but differ in the position of the chlorine atoms and the presence of the isothiocyanate group. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C7H2Cl3NS |
|---|---|
Poids moléculaire |
238.5 g/mol |
Nom IUPAC |
1,2,3-trichloro-5-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2Cl3NS/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H |
Clé InChI |
PNJQKOWOBUEEAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)Cl)Cl)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


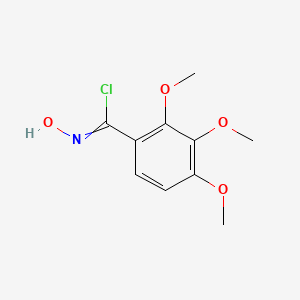
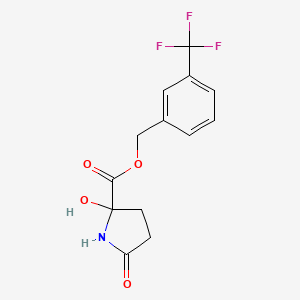
![7-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13685407.png)

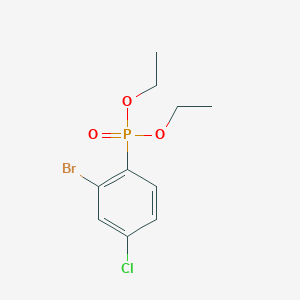
![2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685428.png)
![Naphtho[2,1-b]furan-1,2-dione](/img/structure/B13685435.png)
![8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13685436.png)
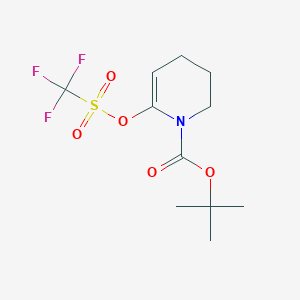
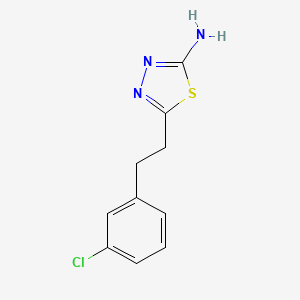


![Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13685459.png)
